

Preclinical Superiority of Pomalidomide-C5-Dovitinib in FLT3-ITD+ Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	Pomalidomide-C5-Dovitinib	
Cat. No.:	B12414150	Get Quote

A novel proteolysis-targeting chimera (PROTAC), **Pomalidomide-C5-Dovitinib**, demonstrates enhanced anti-proliferative effects and targeted degradation of key oncoproteins in preclinical models of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This next-generation therapeutic approach offers a promising alternative to conventional kinase inhibitors, showcasing potent and selective activity against a high-risk subset of AML.

Pomalidomide-C5-Dovitinib is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It achieves this by binding to both the target protein (FLT3-ITD) via the Dovitinib warhead and an E3 ubiquitin ligase (Cereblon) through its Pomalidomide component. This proximity induces the ubiquitination and subsequent proteasomal degradation of FLT3-ITD, a key driver of leukemogenesis in a significant portion of AML patients.[1][2]

Comparative Efficacy Against FLT3-ITD+ AML Cell Lines

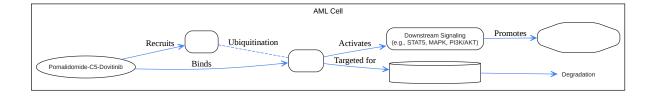
Preclinical studies highlight the superior potency of **Pomalidomide-C5-Dovitinib** compared to its parent compound, Dovitinib. In FLT3-ITD positive AML cell lines, the PROTAC molecule exhibited significantly lower half-maximal inhibitory concentrations (IC50), indicating greater efficacy at lower doses.



Compound	Cell Line	IC50 (nM)	Citation
Pomalidomide-C5- Dovitinib	MOLM-13	9.5	[1][3]
Pomalidomide-C5- Dovitinib	MV4-11	9.2	[1][3]

Mechanism of Action: Targeted Protein Degradation

Pomalidomide-C5-Dovitinib effectively induces the degradation of not only FLT3-ITD but also the KIT protein, another important driver in AML, in a ubiquitin-proteasome-dependent manner. [1][2] This dual-targeting degradation leads to the complete blockade of their downstream signaling pathways, which are crucial for the proliferation and survival of AML cells.



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Mechanism of Pomalidomide-C5-Dovitinib in AML.

Experimental Protocols In Vitro Anti-proliferative Assay

FLT3-ITD positive human AML cell lines (MOLM-13, MV4-11) were seeded in 96-well plates. The cells were then treated with various concentrations of **Pomalidomide-C5-Dovitinib**, Dovitinib, or Pomalidomide for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, and the IC50 values were calculated.[1][3]



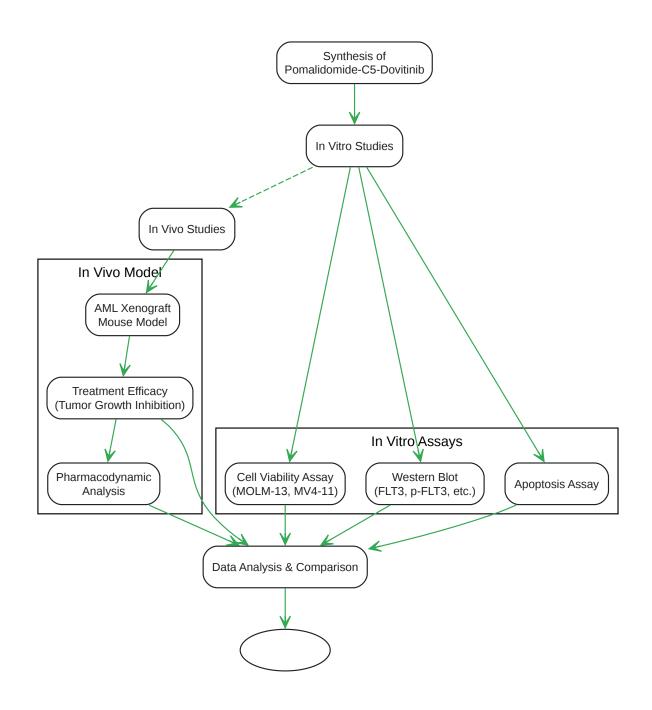
Western Blot Analysis

AML cells were treated with the compounds for the indicated times. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, ERK, p-ERK, AKT, p-AKT, and β -actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Immunodeficient mice (e.g., NOD-SCID) are inoculated subcutaneously or intravenously with FLT3-ITD+ AML cells. Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. **Pomalidomide-C5-Dovitinib** is administered via an appropriate route (e.g., intraperitoneal injection). Tumor volume and body weight are measured regularly. At the end of the study, tumors and tissues are collected for pharmacodynamic and biomarker analysis.





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Experimental workflow for preclinical validation.

Conclusion



The preclinical data strongly support the therapeutic potential of **Pomalidomide-C5-Dovitinib** for FLT3-ITD+ AML. Its ability to induce potent and selective degradation of key oncogenic drivers at nanomolar concentrations represents a significant advancement over traditional kinase inhibition. Further investigation in clinical settings is warranted to translate these promising preclinical findings into improved outcomes for patients with this high-risk leukemia.

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